2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a pyrimidoindole core, a phenylpiperazine moiety, and a sulfanyl group, making it a versatile candidate for various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE typically involves multiple steps, starting with the preparation of the pyrimidoindole core. This is followed by the introduction of the phenylpiperazine moiety and the sulfanyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the initial step might involve the cyclization of an appropriate precursor under acidic or basic conditions, followed by the addition of the phenylpiperazine group through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound .
Scientific Research Applications
2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.
Mechanism of Action
The mechanism of action of 2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets with high affinity, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares the phenylpiperazine moiety and has been studied for its acetylcholinesterase inhibitory activity.
Indole Derivatives: Various indole derivatives have been explored for their biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
What sets 2-{[2-OXO-2-(4-PHENYLPIPERAZIN-1-YL)ETHYL]SULFANYL}-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-4-ONE apart is its combination of a pyrimidoindole core with a phenylpiperazine moiety and a sulfanyl group. This unique structure provides a versatile platform for further chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C28H25N5O2S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one |
InChI |
InChI=1S/C28H25N5O2S/c34-24(32-17-15-31(16-18-32)20-9-3-1-4-10-20)19-36-28-30-25-22-13-7-8-14-23(22)29-26(25)27(35)33(28)21-11-5-2-6-12-21/h1-14,29H,15-19H2 |
InChI Key |
WOVORCLTHQFVFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)NC6=CC=CC=C64 |
Origin of Product |
United States |
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